molecular formula C18H19NO4 B3908608 ethyl 4-[(3-phenoxypropanoyl)amino]benzoate

ethyl 4-[(3-phenoxypropanoyl)amino]benzoate

Cat. No.: B3908608
M. Wt: 313.3 g/mol
InChI Key: XRWQBMWOLAQVLE-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a phenoxypropanoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-phenoxypropanoyl)amino]benzoate typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-aminobenzoic acid with 3-phenoxypropanoic acid chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the intermediate 4-[(3-phenoxypropanoyl)amino]benzoic acid.

    Esterification: The intermediate is then subjected to esterification using ethanol and a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-[(3-phenoxypropanoyl)amino]benzoic acid.

    Reduction: Ethyl 4-[(3-phenoxypropanoyl)amino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-phenoxypropanoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The phenoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the phenoxypropanoyl group, making it less complex and potentially less specific in its interactions.

    Ethyl 4-[(2-phenoxypropanoyl)amino]benzoate: Similar structure but with a different position of the phenoxy group, which may affect its chemical and biological properties.

    Ethyl 4-[(3-chloropropanoyl)amino]benzoate:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 4-(3-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-22-18(21)14-8-10-15(11-9-14)19-17(20)12-13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWQBMWOLAQVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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